2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

LSD1 KDM1A Epigenetics

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine (CAS 1341887-20-4) is a heterocyclic building block featuring a benzothiazole core substituted with an imidazole ring at the 2-position and a primary amine at the 6-position. This hybrid scaffold is of interest in medicinal chemistry as a precursor for generating focused libraries of LSD1 (KDM1A) inhibitors and antiproliferative agents.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
Cat. No. B11820158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SC(=N2)N3C=CN=C3
InChIInChI=1S/C10H8N4S/c11-7-1-2-8-9(5-7)15-10(13-8)14-4-3-12-6-14/h1-6H,11H2
InChIKeyLVELDZDMOXTOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine: A Benzothiazole-Imidazole Hybrid Scaffold for Targeted Epigenetic and Antiproliferative Research


2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine (CAS 1341887-20-4) is a heterocyclic building block featuring a benzothiazole core substituted with an imidazole ring at the 2-position and a primary amine at the 6-position . This hybrid scaffold is of interest in medicinal chemistry as a precursor for generating focused libraries of LSD1 (KDM1A) inhibitors and antiproliferative agents [1]. The compound's structure allows for further functionalization at the 6-amino group, enabling rapid exploration of structure-activity relationships (SAR) in epigenetic drug discovery programs [2].

Why 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine Cannot Be Replaced by Simpler Benzothiazoles or Imidazoles in LSD1-Targeted Studies


Generic substitution of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine with simpler benzothiazoles or imidazoles fails because the precise juxtaposition of the 6-amino group and the 2-imidazole substituent on the benzothiazole core is critical for modulating LSD1 inhibition and selectivity [1]. Studies on imidazolyl benzothiazoles demonstrate that even minor structural changes can shift activity from potent, selective antiproliferative effects to nonselective cytotoxicity [2]. The 6-amino group serves as a key synthetic handle for derivatization, enabling systematic SAR exploration that is impossible with unsubstituted or differently substituted analogs .

Quantitative Differentiation of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine Against Comparator Scaffolds


LSD1 Inhibition Potency: 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine vs. Unsubstituted 2-(1H-imidazol-1-yl)benzothiazole

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine inhibits LSD1 with an IC50 of 356 nM, whereas the 6-unsubstituted analog 2-(1H-imidazol-1-yl)benzothiazole exhibits a markedly reduced potency (IC50 = 2,500 nM) under comparable assay conditions [1]. This 7-fold difference in potency highlights the critical contribution of the 6-amino group to target engagement. Additionally, a structurally distinct LSD1 inhibitor from the same study (CHEMBL3402055) showed an IC50 of 10,000 nM, further underscoring the relative potency of the target compound [2].

LSD1 KDM1A Epigenetics

Selectivity Profile: LSD1 vs. MAO-A Inhibition of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

The compound exhibits a pronounced selectivity window against the related flavin-dependent amine oxidase MAO-A. While it inhibits LSD1 with an IC50 of 356 nM, its activity against MAO-A is negligible, with an IC50 exceeding 100,000 nM [1]. This represents a >280-fold selectivity for LSD1 over MAO-A. In contrast, a related analog (BDBM50445336) showed a more balanced, less selective profile with IC50 values of 2,500 nM for LSD1 and 230,000 nM for MAO-A, demonstrating that the 6-amino substitution pattern also influences isoform selectivity [2].

Selectivity MAO-A Off-target

Antiproliferative Activity of Imidazolyl Benzothiazoles: Class-Level Context for 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

While direct data for 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine in antiproliferative assays is limited, class-level data from a 2022 SAR study of imidazolyl benzothiazoles provides critical context. The study found that imidazolyl benzothiazoles generally display pronounced but nonselective antiproliferative activity, with the notable exception of compound 36c, which exhibited a strong, selective effect on HuT78 lymphoma cells (IC50 = 1.6 µM) with minimal toxicity to normal BJ fibroblasts (IC50 > 100 µM) [1]. This demonstrates that within this scaffold class, subtle structural modifications can dramatically alter selectivity. The 6-amino group in the target compound offers a strategic point for derivatization to potentially achieve similar selectivity gains, a hypothesis that can be directly tested using this building block.

Antiproliferative Cancer HuT78

Synthetic Accessibility and Diversification Potential of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is commercially available as a research-grade building block (e.g., Enamine EN300-100781) with a molecular weight of 216.26 g/mol, enabling straightforward handling and purification . Its 6-amino group is primed for rapid diversification via amide coupling, reductive amination, or urea formation, allowing for the parallel synthesis of focused libraries. This contrasts with less functionalized analogs like 2-(1H-imidazol-1-yl)benzothiazole, which lack a convenient synthetic handle for late-stage derivatization, thereby limiting their utility in hit-to-lead campaigns. The target compound's structure aligns with the design principles of patented imidazolothiazole LSD1 inhibitors, which frequently incorporate amine functionality at the 6-position for enhanced target engagement .

Building Block MedChem Library Synthesis

Optimal Research and Industrial Applications for 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine Based on Verified Differentiation


Epigenetic Drug Discovery: LSD1 Inhibitor Hit-to-Lead Optimization

This compound serves as an advanced starting point for structure-based optimization of reversible LSD1 inhibitors. Its sub-micromolar potency (IC50 = 356 nM) combined with >280-fold selectivity over MAO-A [1] makes it a superior scaffold compared to 6-unsubstituted analogs. Researchers can use the 6-amino handle to append diverse moieties and rapidly probe SAR to improve potency, selectivity, and drug-like properties, as demonstrated in patent literature .

Focused Library Synthesis for Antiproliferative Agent Discovery

Leveraging the 6-amino group, medicinal chemists can generate focused libraries of benzothiazole-imidazole hybrids to explore selective antiproliferative activity. Class-level SAR data indicate that modifications at this position can dramatically shift selectivity toward cancer cells [1]. This compound enables the systematic exploration of this SAR, with the goal of identifying analogs that mimic the tumor-selective profile observed for compound 36c (IC50 = 1.6 µM on HuT78 vs. >100 µM on normal BJ cells).

Chemical Biology Tool for LSD1-Dependent Pathway Elucidation

Due to its confirmed LSD1 inhibition and clean selectivity profile against MAO-A [1], this compound can be employed as a chemical probe in cellular assays to interrogate LSD1's role in gene regulation, differentiation, and oncogenesis. Its distinct activity profile (compared to less selective or less potent benzothiazole analogs) allows for more precise deconvolution of LSD1-specific phenotypes, reducing confounding off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.